molecular formula C15H19ClN4O5S B1665932 (S)-5-(((4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)methyl)-5-methylimidazolidine-2,4-dione CAS No. 459814-89-2

(S)-5-(((4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)methyl)-5-methylimidazolidine-2,4-dione

Cat. No. B1665932
M. Wt: 402.9 g/mol
InChI Key: SFJFBTPHDHUUPU-OAHLLOKOSA-N
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Description

AZD1236 has been used in trials studying the basic science and treatment of Cystic Fibrosis and Chronic Obstructive Pulmonary Disease.

Scientific Research Applications

Synthesis and Insecticidal Activity

The compound is involved in the synthesis of various dihydropiperazine neonicotinoid compounds. The research highlights the success in synthesizing isomeric dihydropiperazines, emphasizing the dihydropiperazine ring system's suitability as a bioisosteric replacement for the imidazolidine ring in neonicotinoid compounds, which are used as insecticides (Samaritoni et al., 2003).

Anticancer Activity

N-substituted indole derivatives, including thiazolidine-2,4-dione, have been synthesized and shown to exhibit significant anticancer activity. This highlights the potential therapeutic application of such compounds in cancer treatment (Kumar & Sharma, 2022).

Chemical Structure Analysis

The compound's chemical structure has been analyzed to understand its pharmacophore model better. This kind of research is crucial in drug design and development, helping to predict the molecule's interaction with biological targets (Li et al., 2005).

Chemosensitization in Antibiotic Resistance

Derivatives of imidazolidine-4-one, including those related to the compound , have shown potential in enhancing the effectiveness of antibiotics against resistant strains of bacteria, such as MRSA. This is significant in the field of medical microbiology and pharmacology, addressing the critical challenge of antibiotic resistance (Matys et al., 2015).

Antibacterial and Antifungal Activity

The compound's derivatives have been found to exhibit both antibacterial and antifungal activities. This expands its potential utility in treating various microbial infections (Mohanty et al., 2015).

Quantum Chemical and Biological Studies

Computational quantum chemical studies have been conducted on related compounds to understand their pharmacokinetic properties and biological activities. Such studies are vital for predicting how these compounds behave in biological systems (Gaurav & Krishna, 2021).

Antimicrobial Activity

Some derivatives have shown promising antimicrobial activities, particularly against gram-positive bacteria, underlining their potential in developing new antimicrobial agents (Prakash et al., 2011).

Synthesis of LFA-1 Inhibitors

The compound has been used in synthesizing lymphocyte function-associated antigen-1 (LFA-1) inhibitors, highlighting its significance in immunological research and potential therapeutic applications in treating inflammatory diseases (Latli et al., 2011).

5-HT2 Antagonist Activity

Derivatives have been tested for 5-HT2 and alpha-1 receptor antagonist activity, indicating potential applications in neuropsychiatric drug development (Watanabe et al., 1992).

properties

CAS RN

459814-89-2

Product Name

(S)-5-(((4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)methyl)-5-methylimidazolidine-2,4-dione

Molecular Formula

C15H19ClN4O5S

Molecular Weight

402.9 g/mol

IUPAC Name

(5S)-5-[[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]sulfonylmethyl]-5-methylimidazolidine-2,4-dione

InChI

InChI=1S/C15H19ClN4O5S/c1-15(13(21)18-14(22)19-15)9-26(23,24)20-6-4-11(5-7-20)25-12-3-2-10(16)8-17-12/h2-3,8,11H,4-7,9H2,1H3,(H2,18,19,21,22)/t15-/m1/s1

InChI Key

SFJFBTPHDHUUPU-OAHLLOKOSA-N

Isomeric SMILES

C[C@]1(C(=O)NC(=O)N1)CS(=O)(=O)N2CCC(CC2)OC3=NC=C(C=C3)Cl

SMILES

CC1(C(=O)NC(=O)N1)CS(=O)(=O)N2CCC(CC2)OC3=NC=C(C=C3)Cl

Canonical SMILES

CC1(C(=O)NC(=O)N1)CS(=O)(=O)N2CCC(CC2)OC3=NC=C(C=C3)Cl

Appearance

Solid powder

Other CAS RN

459814-89-2
459814-90-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AZD-1236, AZD1236, AZD 1236

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-5-(((4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)methyl)-5-methylimidazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
(S)-5-(((4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)methyl)-5-methylimidazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
(S)-5-(((4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)methyl)-5-methylimidazolidine-2,4-dione
Reactant of Route 4
(S)-5-(((4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)methyl)-5-methylimidazolidine-2,4-dione
Reactant of Route 5
(S)-5-(((4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)methyl)-5-methylimidazolidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
(S)-5-(((4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)methyl)-5-methylimidazolidine-2,4-dione

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